1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with:
- A methyl group at position 1.
- A thiophen-2-yl group (a sulfur-containing heterocycle) at position 3.
- A carboxamide group at position 5, where the amide nitrogen is bonded to a 2,2,2-trifluoroethyl moiety.
The thiophene ring contributes to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
2-methyl-5-thiophen-2-yl-N-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-17-8(10(18)15-6-11(12,13)14)5-7(16-17)9-3-2-4-19-9/h2-5H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYYFXYWHWCMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Methylhydrazine
The most direct route involves reacting a thiophene-containing 1,3-diketone with methylhydrazine. For example, ethyl 3-(thiophen-2-yl)-3-oxopropanoate undergoes cyclocondensation with methylhydrazine in ethanol under reflux, yielding 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. This method ensures regioselectivity, with the thiophene group occupying position 3 and the ester at position 5.
Key Reaction Conditions
Lithiation and Electrophilic Substitution
Alternatively, 1-methylpyrazole-5-carboxylic acid derivatives can undergo directed ortho-metalation at position 3. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, the pyrazole is deprotonated, followed by reaction with thiophene-2-carbaldehyde to introduce the thiophene moiety. Subsequent oxidation of the intermediate alcohol yields the ketone, which is reduced to the methylene group.
Introduction of the Trifluoroethylamide Group
The conversion of the carboxylic acid at position 5 to the trifluoroethylamide involves sequential activation and nucleophilic substitution.
Acid Chloride Formation
The ester intermediate (1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate) is hydrolyzed to the carboxylic acid using aqueous NaOH (2M, 70°C, 4h). The acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane to form the acyl chloride.
Amidation with 2,2,2-Trifluoroethylamine
The acyl chloride reacts with 2,2,2-trifluoroethylamine in the presence of triethylamine (TEA) as a base. This step typically proceeds in dichloromethane or tetrahydrofuran at 0°C to room temperature, achieving yields of 65–80%.
Optimization Note : Excess amine (1.5 equiv) and slow addition of the acyl chloride minimize side reactions.
Alternative Synthetic Pathways
Suzuki–Miyaura Cross-Coupling
For pyrazoles lacking the thiophene group, a brominated intermediate (e.g., 1-methyl-3-bromo-1H-pyrazole-5-carboxylic acid) can undergo Suzuki coupling with thiophene-2-boronic acid. Using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane (100°C, 12h), the thiophene is introduced at position 3. Subsequent amidation completes the synthesis.
Reductive Amination
A less common approach involves reductive amination of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine using NaBH₃CN in methanol. However, this method suffers from lower yields (40–50%) due to competing imine formation.
Critical Analysis of Methodologies
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis favors the cyclocondensation route due to its operational simplicity. However, flow chemistry techniques, as demonstrated in the lithiation of 1-methyl-3-(trifluoromethyl)pyrazole, could enhance reproducibility for intermediates requiring cryogenic conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Biology and Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its biological activity. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, 1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure contributes to the performance and durability of these materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key differentiating features of the target compound versus analogs include:
Substituent on the Carboxamide Nitrogen Target compound: N-(2,2,2-trifluoroethyl) group. analogs: Larger sulfonamide-linked piperidine derivatives (e.g., 1c: 4-((4-(methoxymethoxymethyl)piperidin-1-yl)sulfonyl)phenyl) . Razaxaban (): Bulky 3'-aminobenzisoxazol-5'-yl group, enhancing Factor Xa binding . The trifluoroethyl group in the target compound balances lipophilicity and metabolic resistance, contrasting with polar sulfonamides () or charged amines ().
Heterocyclic Substituents at Pyrazole Position 3
- Target compound : Thiophen-2-yl (sulfur-containing).
- analogs : Trifluoromethyl (electron-withdrawing) .
- analog : Thiophen-2-yl with additional difluorophenyl substitution (Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate) .
Thiophene’s sulfur atom may engage in unique interactions (e.g., hydrogen bonding or van der Waals forces) compared to CF₃ or phenyl groups.
Biological Targets and Activity compounds: Non-nucleoside inhibitors of measles virus RNA polymerase, with activity dependent on sulfonamide substituents . Razaxaban (): Potent Factor Xa inhibitor (IC₅₀ < 1 nM) with optimized pharmacokinetics . analogs: Factor Xa inhibitors with pyrazole cores and biphenyl P4 substituents (e.g., DPC423, Kᵢ = 13 pM) . The target compound’s lack of a sulfonamide or extended aromatic system (as in razaxaban) may limit enzyme inhibition potency but improve solubility.
Data Table: Structural and Pharmacological Comparisons
*Calculated based on formula C₁₁H₁₁F₃N₃OS.
Key Findings
Thiophene vs. CF₃ : Thiophene’s polarizability may enhance binding to aromatic residues in enzyme pockets, whereas CF₃ groups () improve hydrophobic interactions .
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving pyrazole carboxylation followed by amide coupling with 2,2,2-trifluoroethylamine .
Biological Activity
1-Methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H10F3N3O
- Molecular Weight : 251.22 g/mol
Target Interactions
Research indicates that pyrazole derivatives can interact with various biological targets, including:
- Kinases : Many pyrazole compounds inhibit key kinases involved in cancer progression, such as BRAF(V600E) and Aurora kinases. For instance, structural modifications in pyrazole derivatives have been shown to enhance their binding affinity to these targets .
- Inflammatory Pathways : Pyrazole compounds often exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Biochemical Pathways
The compound's activity may be attributed to its influence on several biochemical pathways:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that pyrazole derivatives can trigger apoptosis in tumor cells through mitochondrial pathways .
Antitumor Activity
This compound has demonstrated notable antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibited significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This antimicrobial potential highlights its applicability in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has shown promising anti-inflammatory effects. Studies indicated that it can reduce the levels of nitric oxide (NO) and other inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS) .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Antitumor Activity Evaluation : A study conducted on various substituted pyrazoles revealed that modifications at the N-position significantly enhanced antitumor efficacy against BRAF(V600E) mutant melanoma cells .
- Structure-Activity Relationship (SAR) : Research emphasized the importance of substituents on the thiophene and pyrazole rings for enhancing biological activity. For example, fluorinated side chains were correlated with increased potency against specific cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to this pyrazole derivative could effectively reduce tumor size in murine models without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
